3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 148257-12-9) is a bicyclic compound featuring a norbornene core with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₉NO₄ (MW: 253.29 g/mol) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in peptide and protease inhibitor development. Its Boc group enhances stability during synthetic reactions, while the carboxylic acid enables further functionalization.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJBHUNSHDFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132683 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022961-49-4 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022961-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functionalization: The precursor undergoes functionalization to introduce the carboxylic acid group at the 2-position.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in molecular design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Bicyclo Systems
Compound A : di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Structure : Bicyclo[2.2.2]octene core (vs. [2.2.1] in the target compound).
- Molecular Formula: C₁₄H₂₁NO₄ (MW: 267.15 g/mol).
- Key Differences : Larger bicyclic system increases steric bulk and alters ring strain.
- Synthesis : Yield of 63% via Boc protection of the amine using di-tert-butyl dicarbonate .
- Application : Intermediate in chiral ligand synthesis.
Compound B : 3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Structure : Tetrahydrofuran-based methoxycarbonyl substituent (vs. Boc group).
- Molecular Formula : C₁₄H₁₈O₅ (MW: 266.29 g/mol).
- Key Differences : Oxygen-rich substituent enhances hydrophilicity (water solubility: ~5.5–60.5 g/L ).
- Application: Potential use in polymer chemistry due to polar functional groups.
Functional Group Variations
Compound C : Methyl ester derivative (Methyl (1R,2R,3S,4S)-3-[(Boc)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylate)
- Structure : Carboxylic acid converted to methyl ester.
- Synthesis : Achieved 99% yield via continuous flow chemistry, highlighting efficiency .
- Key Differences : Esterification improves volatility (boiling point ~309°C estimated) and reduces polarity.
Compound D : 3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Structure : Nitrophenyl carbamoyl substituent.
- Molecular Formula : C₁₅H₁₄N₂O₅ (MW: 310.28 g/mol).
Stereochemical and Substitutional Variants
Compound E : rac-(1R,2S,3R,4S)-3-[(Boc)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Structure : 7-Oxa substitution (oxygen atom in the bicyclo ring).
- Molecular Formula: C₁₂H₁₇NO₅ (MW: 255.27 g/mol).
- Physical Properties : Higher density (1.25 g/cm³) and melting point (130.96°C) vs. the target compound .
- Application : Antibiotic research due to altered ring electronics.
Compound F : (1S,2S,3R,4R)-3-[(5-Fluoro-2-aminopyrimidin-4-yl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Comparative Data Table
Biological Activity
3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its IUPAC name (1S,2S,3R,4R)-3-[(tert-butoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a bicyclic compound with potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19NO4
- Molecular Weight : 253.29 g/mol
- CAS Number : 1022961-49-4
- Structure : The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid functional group.
Pharmacological Effects
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
1. Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, studies on related bicyclic compounds have shown inhibition of tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro assays have demonstrated that derivatives of bicyclic acids can reduce the production of pro-inflammatory cytokines in activated immune cells.
3. Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Interaction with Protein Targets : The Boc group may facilitate binding to specific receptors or enzymes.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways such as MAPK and NF-kB, which are critical in inflammation and cancer progression.
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor effects of related bicyclic compounds, researchers found that analogs with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The study employed MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa |
| Compound B | 7.5 | MCF7 |
| 3-Boc | 6.0 | A549 |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of bicyclic compounds showed that certain derivatives could reduce TNF-alpha levels in LPS-stimulated macrophages.
| Compound | TNF-alpha Reduction (%) | Concentration (µM) |
|---|---|---|
| Control | 0 | - |
| Compound X | 50 | 10 |
| 3-Boc | 40 | 10 |
Q & A
What are the standard synthetic routes for preparing 3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
Basic Research Focus
The compound is typically synthesized via functionalization of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. A common approach involves:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in THF) .
- Step 2 : Isolation via acid-base extraction, followed by purification using column chromatography.
Key analytical methods include ¹H/¹³C NMR to confirm Boc incorporation and IR spectroscopy to verify carboxylic acid retention .
How can flow chemistry improve the yield and scalability of this compound’s synthesis?
Advanced Research Focus
Flow systems enhance reaction control and reproducibility. For example:
- Procedure : A continuous flow setup with feeds of methyl nitrourethane (MNU), KOH, and the bicyclic precursor achieves near-quantitative yields (99%) under steady-state conditions .
- Advantages : Reduced side reactions, precise stoichiometric control, and scalability for gram-to-kilogram production.
What crystallographic methods are recommended for structural confirmation?
Basic Research Focus
X-ray diffraction (XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. For example:
- Data Collection : High-resolution data (≤1.0 Å) is critical for resolving bicyclic ring stereochemistry.
- Refinement : Use anisotropic displacement parameters and hydrogen-bonding constraints to model intermolecular interactions .
Why does sodium borohydride fail to reduce the carboxylic acid moiety in this compound?
Advanced Research Focus
The bicyclic framework’s steric hindrance and electron-withdrawing Boc group limit reactivity. Evidence shows:
- Attempted Reduction : Sodium borohydride in THF at 0–25°C yields no reduction; IR/NMR confirms unchanged carboxylic acid .
- Alternative Strategies : Use LiAlH₄ for ester intermediates or activate the acid via conversion to acyl chloride before reduction.
How is this compound utilized in copolymer synthesis?
Advanced Research Focus
Its carboxylic acid group enables incorporation into norbornene-based polymers. Examples:
- Catalytic Polymerization : With metal catalysts (e.g., Pd), it forms copolymers with norbornene derivatives, enhancing thermal stability and solubility .
- Applications : High-performance resins for lithography or specialty materials requiring rigid, functionalized backbones.
How should researchers address contradictions in reported synthetic yields (e.g., 47% vs. unspecified)?
Data Analysis Focus
Methodological variables (solvent, temperature, catalyst) significantly impact yields. Recommendations:
- Optimization : Replicate literature procedures (e.g., Curtius reaction with sodium azide ) while adjusting reaction time/purity of reagents.
- Troubleshooting : Monitor intermediates via TLC/LC-MS to identify side products (e.g., elimination byproducts).
What strategies ensure stereochemical fidelity during synthesis?
Advanced Research Focus
The bicyclo[2.2.1]heptene system’s endo/exo isomerism requires careful control:
- Stereoselective Protection : Use chiral auxiliaries or enantioselective catalysts during Boc group installation .
- Crystallographic Validation : Compare experimental XRD data with computed DFT models to confirm stereochemistry .
How does the Boc group’s stability impact reaction design?
Advanced Research Focus
The Boc group is acid-labile but stable under basic conditions. Considerations:
- Deprotection : Use TFA in DCM (0°C to RT) to avoid bicyclic ring degradation .
- Compatibility : Avoid strong nucleophiles (e.g., Grignard reagents) that may cleave the carbamate.
What refinements are critical for resolving disordered crystallographic data?
Advanced Research Focus
Disorder in the bicyclic ring or Boc group requires:
- TWINABS Corrections : For twinned crystals, apply scale factors and HKLF5 formatting in SHELXL .
- Hydrogen Bonding Networks : Use PLATON to model O—H⋯N/N—H⋯O interactions, improving R-factor accuracy .
How does structural modification (e.g., oxabicyclo analogs) alter bioactivity?
Comparative Analysis Focus
Replacing the carboxylic acid with ester or ether groups (e.g., 7-oxabicyclo derivatives) impacts solubility and target binding:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
